![molecular formula C23H23N5O4S2 B2865793 Methyl 2-(4-(5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)piperazine-1-carbonyl)benzoate CAS No. 1105199-07-2](/img/structure/B2865793.png)
Methyl 2-(4-(5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)piperazine-1-carbonyl)benzoate
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Overview
Description
This compound is a complex organic molecule that contains several functional groups, including a piperazine ring, a thiadiazole ring, and a phenylamino group. The presence of these functional groups suggests that the compound could have interesting chemical and biological properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific information, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. Detailed structural analysis would require techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present. For example, the piperazine ring might undergo reactions with acids or bases, while the thiadiazole ring might participate in electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple polar functional groups might make the compound soluble in polar solvents .Scientific Research Applications
Synthesis and Biological Activities
Microwave-assisted Synthesis and Biological Activity : The microwave-assisted synthesis of molecules containing a 1,3,4-thiadiazole nucleus, similar in structural complexity to the compound , demonstrated good to moderate antimicrobial activity against test microorganisms. Compounds with such a nucleus have also shown antiurease and antilipase activities, suggesting potential applications in targeting specific enzymatic pathways (Başoğlu et al., 2013).
Antimicrobial Evaluation of Novel Systems : Novel 5-Phenyl-5H-thiazolo[4,3-b][1,3,4]thiadiazole systems were synthesized and evaluated for antimicrobial activity. The study revealed the potential of such compounds as antimicrobial agents, emphasizing the importance of structural modifications for enhanced activity (Hamama et al., 2017).
Synthesis and Characterization for Antimicrobial Agents : The synthesis and characterization of new quinazolines, which are structurally related to the compound , highlighted their potential as antimicrobial agents. The study showcases the significance of the structural framework in designing compounds with desired biological activities (Desai et al., 2007).
Antiproliferative Effects
- Evaluation of Antiproliferative Effects : Novel 4-thiazolidinone-, pyridine-, and piperazine-based conjugates were synthesized and evaluated for their antiproliferative effects on human leukemic cells. The study indicates the therapeutic potential of these compounds in cancer treatment, highlighting the importance of heterocyclic compounds in medicinal chemistry (Kumar et al., 2014).
Synthesis Techniques
- Dieckmann Cyclization Route : Research on the Dieckmann cyclization route for synthesizing piperazine-2,5-diones demonstrates the versatility of synthesis techniques applicable to compounds with complex structures like the one . This method underscores the strategic use of cyclization reactions in creating cyclic compounds from linear precursors (Aboussafy & Clive, 2012).
Future Directions
properties
IUPAC Name |
methyl 2-[4-[5-(2-anilino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]piperazine-1-carbonyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O4S2/c1-32-21(31)18-10-6-5-9-17(18)20(30)27-11-13-28(14-12-27)22-25-26-23(34-22)33-15-19(29)24-16-7-3-2-4-8-16/h2-10H,11-15H2,1H3,(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VABFOWUJUMOPPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1C(=O)N2CCN(CC2)C3=NN=C(S3)SCC(=O)NC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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